1-Azido-4-bromo-2-methoxybenzene

Bioconjugation Drug discovery Membrane permeability

Researchers often face limitations using simple aryl azides that lack a second diversification point. This bifunctional scaffold solves that with an azido group for bioorthogonal click chemistry and a bromo handle for cross-coupling. Key outcomes: enables a two-step, site-selective diversification sequence (CuAAC then Suzuki) to maximize library diversity; higher lipophilicity (logP 3.5) for cell-permeable probe design; supports orthogonal polymerization for well-defined macromolecular architectures. Supplied with rigorous analytical certification for reliable procurement.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
Cat. No. B13614955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-bromo-2-methoxybenzene
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)N=[N+]=[N-]
InChIInChI=1S/C7H6BrN3O/c1-12-7-4-5(8)2-3-6(7)10-11-9/h2-4H,1H3
InChIKeyLIYXKNVKERSLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-bromo-2-methoxybenzene: Bifunctional Aryl Azide Intermediate


1-Azido-4-bromo-2-methoxybenzene (CAS 1522358-11-7) is a polyfunctional aryl azide with a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol . It features an azido group (-N₃) for bioorthogonal click chemistry, a bromo group (-Br) for further cross-coupling functionalization, and a methoxy group (-OCH₃) that modulates its electronic and physicochemical properties [1]. This combination of functional groups makes it a versatile intermediate, distinct from simpler mono-functional aryl azides.

Why Generic Aryl Azides Cannot Substitute This Compound


Generic substitution with simple aryl azides like 1-azido-4-bromobenzene or 4-azidoanisole is not chemically equivalent. 1-Azido-4-bromo-2-methoxybenzene presents a unique, orthogonal reactivity profile that arises from the synergistic electronic and steric effects of its three substituents [1]. The presence of the methoxy group at the ortho position relative to the azido group directly influences the cycloaddition rate via Hammett electronic effects, a parameter absent in bromo-only or methoxy-only analogs [2]. Furthermore, its calculated logP of 3.5 indicates significantly higher lipophilicity compared to 1-azido-4-bromobenzene (logP 2.84), directly impacting its performance in applications requiring membrane permeability or non-polar solvent solubility .

Differentiation from Closest Analogs


Lipophilicity and Polar Surface Area Comparison

The ortho-methoxy substitution on 1-azido-4-bromo-2-methoxybenzene drastically alters its physicochemical profile relative to the unsubstituted 1-azido-4-bromobenzene. This results in higher lipophilicity and a lower topological polar surface area (TPSA), which are key parameters for predicting membrane permeability and compound solubility in organic media [1].

Bioconjugation Drug discovery Membrane permeability

Electronic Modulation of Azide Reactivity

The rate of 1,3-dipolar cycloaddition for para-substituted phenyl azides is linearly correlated with the Hammett constant (σp) of the substituent. A theoretical study demonstrates that electron-releasing groups increase the electrophilicity index, thereby enhancing reactivity [1]. The target compound's methoxy substituent (σp = -0.27) will activate the azide toward cycloaddition compared to a compound with only an electron-withdrawing bromo substituent (σp = +0.23).

Click chemistry Reaction kinetics Computational chemistry

Orthogonal Diversification Handles

Unlike 4-azidoanisole (CAS 20230-33-5), which contains only an azido handle, 1-azido-4-bromo-2-methoxybenzene provides an additional orthogonal bromo handle. This bromine atom at the para position relative to the azido group is ideally positioned for post-click modification via reliable cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, without interfering with the azide's cycloaddition chemistry [1].

Organic synthesis Cross-coupling Structure-activity relationship

Solvent Compatibility and Physical Properties

1-Azido-4-bromobenzene is a solid with a melting point of 20 °C and must be stored at 2-8°C to maintain stability, which can complicate precise aliquot preparation [1]. In contrast, 1-azido-4-bromo-2-methoxybenzene, while a solid, has its properties modulated by the methoxy group to potentially improve solubility in a wider range of organic solvents. The enhanced lipophilicity (logP 3.5) and lower polar surface area are directly indicative of this.

Solubility Formulation Materials science

Research and Industrial Applications


Cell-Permeable Photoaffinity Probe Construction

The high lipophilicity (logP 3.5) of 1-azido-4-bromo-2-methoxybenzene makes it an ideal core structure for designing cell-permeable photoaffinity probes [1]. The azido group enables photo-crosslinking to biological targets, while the bromo handle allows subsequent pull-down via streptavidin-biotin after a secondary click reaction with an alkyne–biotin conjugate. Its low TPSA is crucial for passive diffusion across the cell membrane, a property that cannot be matched by 1-azido-4-bromobenzene (logP 2.84, TPSA 49.75) .

Sequential Diversification in Library Synthesis

For hit-to-lead optimization, this intermediate enables a two-step, site-selective diversification strategy: Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to install a first functional group, followed by a palladium-catalyzed Suzuki cross-coupling at the bromo position to add a second distinct motif. This sequential approach, impossible with simple aryl azides like 4-azidoanisole, maximizes the diversity of a compound library from a single, commercially available precursor [2].

Functionalized Polymeric and Porous Materials

In materials science, the bromo and azido groups allow for orthogonal polymerization or surface functionalization. The azido group can 'click' to an alkyne-derivatized polymer backbone, while the bromo group can participate in a separate polymerization step or be used to graft metal centers for creating heterogeneous catalysts or Metal-Organic Frameworks (MOFs) [2]. The compound's balanced electronic profile, due to the combined Hammett effects of the methoxy and bromo substituents, ensures controlled reactivity suitable for constructing well-defined macromolecular architectures [3].

Bifunctional Chelators for Radiolabeling

The bifunctional nature of 1-azido-4-bromo-2-methoxybenzene is advantageous for developing chelating agents used in radiopharmaceuticals. The methoxy group improves solubility and potentially reduces non-specific binding. One step can be used to conjugate a chelator (e.g., DOTA, NOTA) via the azido group, while the bromo group can be later transformed to attach a targeting vector, creating a truly bifunctional conjugate with well-defined spacers, a property lacking in simpler monofunctional azides [2].

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